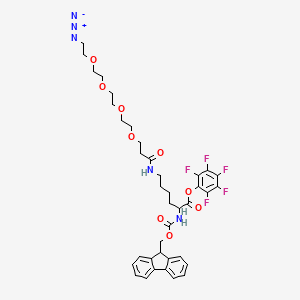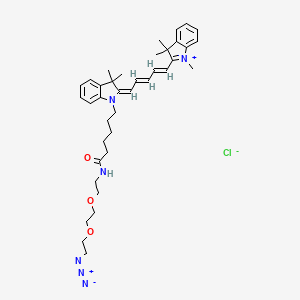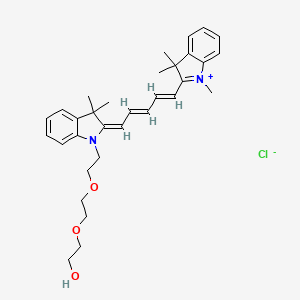
PhotoSph
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PhotoSph is a novel photoswitchable sphingolipid probe.
Applications De Recherche Scientifique
Optical Control of Sphingosine-1-Phosphate Formation and Function
PhotoS1P and PhotoSph represent groundbreaking tools in the field of photopharmacology, offering light-dependent modulation of S1P receptor activities and intracellular targets. These compounds allow researchers to reversibly control biological functions such as pain hypersensitivity in mice, mediated by S1P3 receptors. Notably, PhotoS1P demonstrates prolonged metabolic stability compared to S1P, enabling its use in in vivo studies to optically probe sphingolipid biology. This unique feature facilitates the detailed exploration of the roles played by sphingosine and its derivatives in cellular processes (Morstein et al., 2019).
In Vivo Photopharmacology
The development and application of synthetic photoswitches, like PhotoSph, mark significant advancements in biology, pharmacology, and medicine. These compounds have been applied to various biological targets, demonstrating their potential in studying biological functions and translational medicine. The integration of synthetic photoswitches into living cells and organisms highlights the evolving landscape of photopharmacology, where light can be utilized to control biological phenomena with unprecedented precision (Hüll et al., 2018).
Biophotonics and Photosynthesis
Biophotonics, a field closely related to the application of PhotoSph, explores the interaction between biological materials and light. This discipline encompasses the study and harnessing of light for imaging, detection, and manipulation of biological entities. The principles of biophotonics have facilitated advancements in understanding photosynthesis, a process that can be influenced by compounds like PhotoSph to manipulate photochemical reactions in living organisms. This integration of biophotonics with photosynthetic research offers novel insights into the conversion of light energy into chemical energy, demonstrating the potential of PhotoSph in studying and engineering photosynthetic pathways (Zazubovich & Jankowiak, 2015).
Propriétés
Formule moléculaire |
C22H29N3O2 |
|---|---|
Poids moléculaire |
367.493 |
Nom IUPAC |
(2S,3R,E)-2-Amino-7-(4-(-(4-propylphenyl)diazenyl)phenyl)hept-4-ene-1,3-diol |
InChI |
InChI=1S/C22H29N3O2/c1-2-5-17-8-12-19(13-9-17)24-25-20-14-10-18(11-15-20)6-3-4-7-22(27)21(23)16-26/h4,7-15,21-22,26-27H,2-3,5-6,16,23H2,1H3/b7-4+,25-24+/t21-,22+/m0/s1 |
Clé InChI |
VAIVCUDKYOKMCB-REJYCENFSA-N |
SMILES |
OC[C@H](N)[C@H](O)/C=C/CCC1=CC=C(/N=N/C2=CC=C(CCC)C=C2)C=C1 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
PhotoSph |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-(3-Methylsulfonylphenyl)-4-[(1-methyl-5-tetrazolyl)thio]thieno[2,3-d]pyrimidine](/img/structure/B1193298.png)


![dimethyl-[(1R,10S,12S,13R,21R,22S,23R,24R)-4,8,12,22,24-pentahydroxy-13-methoxycarbonyl-1,12-dimethyl-6,17-dioxo-10-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-4,6-dimethyloxan-2-yl]oxy-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaen-23-yl]azanium](/img/structure/B1193302.png)

